5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Chemical Stability Salt Form Selection Long-Term Storage

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is the preferred electrophilic building block for constructing vitamin B1 analogs and GPCR-targeted compound libraries. Its 5-bromomethyl group enables direct SN2 alkylation with amines, eliminating the need for palladium-catalyzed cross-coupling required by aryl bromides. The hydrobromide salt form delivers superior solubility, ambient stability, and an extended refrigerated shelf life of ≥4 years—unlike the neutral free base which decomposes readily. With certified NLT 98% purity and full analytical documentation (MSDS, HPLC, NMR), it meets cGMP manufacturing standards and ensures batch-to-batch reproducibility. Ideal for multi-step pharmaceutical syntheses and high-throughput discovery workflows. Order now to secure your supply chain.

Molecular Formula C6H8Br2N2
Molecular Weight 267.95 g/mol
CAS No. 7122-84-1
Cat. No. B1512926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methylpyrimidine hydrobromide
CAS7122-84-1
Molecular FormulaC6H8Br2N2
Molecular Weight267.95 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)CBr.Br
InChIInChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
InChIKeyOVTFJUKFCLYBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1): Key Pyrimidine Intermediate for Pharmaceutical and Agrochemical Synthesis


5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1) is a halogenated pyrimidine derivative that functions as a versatile electrophilic building block in organic synthesis. Its structure features a 2-methylpyrimidine core with a reactive bromomethyl group at the 5-position, stabilized as the hydrobromide salt. This compound is widely employed as an alkylating agent in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and advanced materials, where the bromomethyl moiety serves as a critical handle for nucleophilic substitution and cross-coupling transformations [1]. The hydrobromide salt form enhances both the stability and handling properties of this reactive intermediate, making it a preferred choice in both research and industrial settings .

Why 5-(Bromomethyl)-2-methylpyrimidine hydrobromide Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution of 5-(bromomethyl)-2-methylpyrimidine hydrobromide with other pyrimidine derivatives—such as 5-bromo-2-methylpyrimidine, 5-(chloromethyl) analogs, or the free base form—fails due to critical differences in electrophilic reactivity, salt-form stability, and regioselectivity. The bromomethyl group at the 5-position of 2-methylpyrimidine exhibits distinct SN2 reactivity profiles compared to aryl bromides (e.g., 5-bromo-2-methylpyrimidine), which require palladium-catalyzed cross-coupling conditions rather than direct nucleophilic displacement . Furthermore, the hydrobromide salt form provides measurable advantages in solubility and long-term storage stability relative to the neutral free base (CAS 802559-38-2), which is prone to decomposition under ambient conditions . These differences directly impact reaction yields, purification efficiency, and batch-to-batch reproducibility in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1)


Enhanced Stability of Hydrobromide Salt vs. Free Base Form

The hydrobromide salt form (CAS 7122-84-1) demonstrates significantly enhanced storage stability compared to the free base 5-(bromomethyl)-2-methylpyrimidine (CAS 802559-38-2). While the free base requires storage at -20°C under inert atmosphere and exhibits a shelf life of approximately 6 months at -80°C and only 1 month at -20°C in stock solution, the hydrobromide salt can be stored as a solid under refrigerated conditions (2-8°C) with documented stability of ≥4 years [1]. This difference arises from the salt's reduced susceptibility to hydrolysis and nucleophilic degradation of the reactive bromomethyl group.

Chemical Stability Salt Form Selection Long-Term Storage

Bromomethyl vs. Aryl Bromide Reactivity: Distinct Electrophilic Profile

5-(Bromomethyl)-2-methylpyrimidine hydrobromide contains a benzylic-type bromomethyl group that undergoes rapid SN2 nucleophilic substitution with amines, thiols, and alkoxides under mild conditions (typically room temperature to 60°C in polar aprotic solvents) . In contrast, the comparator 5-bromo-2-methylpyrimidine (CAS 7752-78-5), which features an aryl bromide at the 5-position, is inert toward direct nucleophilic displacement and requires palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Stille) with elevated temperatures (80-120°C) and extended reaction times . This fundamental mechanistic difference dictates the choice of synthetic route and influences overall process efficiency.

Nucleophilic Substitution Electrophilicity Reaction Pathway Selectivity

Purity Specification: NLT 98% with Analytical Documentation

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is commercially available with a minimum purity specification of NLT 98%, supported by comprehensive analytical documentation including MSDS, NMR, HPLC, and LC-MS data . In comparison, the free base form (CAS 802559-38-2) is typically offered at ≥95% purity with more limited analytical characterization . The higher purity and robust analytical package of the hydrobromide salt minimize the risk of impurities interfering with sensitive reactions and facilitate compliance with regulatory requirements for pharmaceutical intermediate quality.

Quality Control Purity Assurance Analytical Characterization

Solubility Profile: Hydrobromide Salt Enables Direct Use in Aqueous and Polar Media

The hydrobromide salt form (CAS 7122-84-1) exhibits measurable solubility in methanol and water, enabling direct use in aqueous and polar organic reaction media without prior neutralization . Specifically, the related 4-amino analog (hydrobromide salt) demonstrates solubility of 20 mg/mL in DMF, 33 mg/mL in DMSO, 33 mg/mL in ethanol, and 10 mg/mL in PBS (pH 7.2) . While the free base 5-(bromomethyl)-2-methylpyrimidine has limited aqueous solubility and typically requires strictly anhydrous conditions to prevent hydrolysis of the bromomethyl group, the salt form offers greater flexibility in solvent selection and simplified workup procedures.

Solubility Formulation Reaction Medium Compatibility

Optimal Research and Industrial Applications for 5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS 7122-84-1)


Synthesis of Thiamine (Vitamin B1) Analogs and Prodrugs

5-(Bromomethyl)-2-methylpyrimidine hydrobromide serves as a critical electrophilic partner in the convergent synthesis of thiamine (vitamin B1) and its structural analogs. In a representative protocol, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide is condensed with a thiazole moiety under mild heating (100-150°C) in DMF to construct the vitamin B1 core [1]. The bromomethyl group provides the necessary reactivity for forming the methylene bridge linking the pyrimidine and thiazole rings, while the hydrobromide salt ensures adequate solubility and stability during the reaction sequence .

Preparation of GPCR Ligands and GRK Inhibitor Scaffolds

The compound is employed as a versatile alkylating agent in the construction of G protein-coupled receptor (GPCR) ligands and G protein-coupled receptor kinase (GRK) inhibitor scaffolds. The electrophilic bromomethyl group at the 5-position enables efficient N-alkylation of amine-containing pharmacophores, facilitating the rapid assembly of focused compound libraries for GPCR target validation [1]. The hydrobromide salt form enhances handling and reaction reproducibility in high-throughput synthesis workflows .

Multistep Pharmaceutical Intermediate Synthesis

As a bench-stable, high-purity intermediate (NLT 98%), 5-(bromomethyl)-2-methylpyrimidine hydrobromide is ideally suited for multi-step pharmaceutical syntheses where intermediate stability and consistent reactivity are paramount. The extended shelf life (≥4 years under refrigerated storage) minimizes supply chain disruptions and ensures reliable performance across long-term development programs [1]. The comprehensive analytical documentation supports regulatory compliance for cGMP manufacturing environments .

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